![molecular formula C17H23N3O4 B2824782 4-hydroxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide CAS No. 894012-79-4](/img/structure/B2824782.png)
4-hydroxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide, also known as HPP-0005, is a small molecule inhibitor of the protein tyrosine phosphatase, SHP-2. This molecule has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and developmental disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Novel compounds with potential antimicrobial activity were synthesized, highlighting the chemical versatility of this compound class for developing new therapeutic agents. For example, synthesis and antimicrobial activity of new pyridine derivatives were studied, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
- Research into benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents revealed compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for the development of new pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Agents
- A study on the selective killing of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells showed a novel approach to eradicating bacterial persisters, potentially opening new avenues in the fight against antibiotic resistance (Kim et al., 2011).
Antineoplastic Agents
- The structural and conformational analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, evaluated as a possible antineoplastic agent, highlighted the importance of molecular structure in the development of new cancer therapies (Banerjee et al., 2002).
Nootropic Agents
- Synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds with potential nootropic activity underlines the ongoing search for cognitive enhancers and treatments for neurological conditions (Valenta, Urban, Taimr, & Polívka, 1994).
Wirkmechanismus
Target of Action
The primary target of this compound is the μ opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and physical dependence .
Mode of Action
The compound interacts with the MOR through a series of interactions including a water bridge, salt bridge, hydrogen bond, and hydrophobic interaction . This high binding affinity towards MOR leads to its activation, which in turn triggers a cascade of intracellular events . The compound’s selectivity for MOR over other opioid receptors, such as the δ opioid receptor (DOR) and κ opioid receptor (KOR), is due to steric hindrance .
Biochemical Pathways
Upon activation of the MOR, the compound initiates a series of biochemical pathways that lead to its analgesic effect
Pharmacokinetics
The compound’s potent analgesic effect and its high binding affinity towards mor suggest that it may have favorable adme properties .
Result of Action
The compound’s interaction with the MOR results in potent analgesic effects . Its antinociceptive effect was demonstrated in a 55 °C hot plate model, where it showed an ED50 of 3.1 mg/kg . This effect was blocked by the opioid antagonist naloxone, further confirming the compound’s action through the MOR .
Action Environment
Eigenschaften
IUPAC Name |
4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-24-15-4-2-3-13(10-15)20-11-12(9-16(20)22)18-17(23)19-7-5-14(21)6-8-19/h2-4,10,12,14,21H,5-9,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTARIATUZSJTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.